(S)-2-Aminohept-6-enoic acid

Description

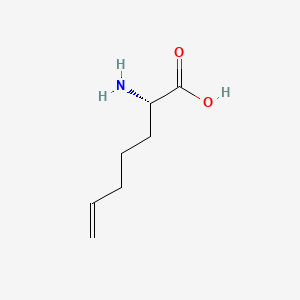

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-aminohept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-3-4-5-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOVDVSHGOKTNT-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654074 | |

| Record name | (2S)-2-Aminohept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166734-64-1 | |

| Record name | (2S)-2-Aminohept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-2-Aminohept-6-enoic acid basic properties

An In-depth Technical Guide to the Core Properties of (S)-2-Aminohept-6-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a non-proteinogenic amino acid, a class of molecules with diverse and significant biological roles.[1][2][3][4] This technical guide provides a summary of its fundamental chemical and physical properties, outlines generalized experimental protocols for its synthesis and analysis, and discusses its potential, though currently uncharacterized, role in biological systems. Due to the limited publicly available data for this specific compound, information from related molecules and general methodologies are presented to guide researchers in their investigations.

Chemical and Physical Properties

This compound, also known as (S)-2-amino-6-heptenoic acid, is a chiral molecule with the molecular formula C7H13NO2.[5][6][7] Its structure features a seven-carbon chain with a carboxylic acid, an amine group at the alpha-position, and a terminal alkene.

Table 1: Basic Identifiers and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-2-aminohept-6-enoic acid | --- |

| Synonyms | (S)-2-amino-6-heptenoic acid | [5][6] |

| CAS Number | 166734-64-1 | [5][6][7] |

| Molecular Formula | C7H13NO2 | [5][6][7] |

| Molecular Weight | 143.18 g/mol | [6][7] |

Table 2: Experimental and Estimated Physical Properties

| Property | Value | Notes |

| Melting Point | Data not available | The related compound, (S)-2-Amino-2-methylhept-6-enoic acid, has a melting point of >200 °C. |

| Boiling Point | Data not available | The related compound, (S)-2-Amino-2-methylhept-6-enoic acid, has a boiling point of 272.4 ± 33.0 °C. |

| Solubility | Soluble in water and methanol.[8] | As a hydrochloride salt. |

| pKa | Data not available | Expected to have pKa values typical for amino acids (around 2 for the carboxylic acid and 9-10 for the amino group). |

Experimental Protocols

Synthesis

The synthesis of chiral non-proteinogenic amino acids often involves stereoselective methods. A potential synthetic route for this compound could be adapted from methods used for other unsaturated amino acids, potentially involving asymmetric synthesis or resolution of a racemic mixture. One common approach involves the use of chiral auxiliaries to direct the stereoselective alkylation of a glycine enolate equivalent with a suitable haloalkene.

Generalized Synthesis Workflow:

Caption: Generalized workflow for the asymmetric synthesis of this compound.

Purification

Purification of amino acids can be achieved through various chromatographic techniques. Given the polar nature of the amino acid, ion-exchange chromatography is a suitable method.

Generalized Purification Protocol:

-

Column Preparation: A cation-exchange resin is packed into a chromatography column and equilibrated with a low pH buffer (e.g., 0.2 M sodium citrate buffer, pH 3.0).

-

Sample Loading: The crude amino acid solution is adjusted to a similar pH and loaded onto the column.

-

Washing: The column is washed with the equilibration buffer to remove unbound impurities.

-

Elution: The bound amino acid is eluted using a buffer with a higher pH or a salt gradient (e.g., a linear gradient of 0.2 M to 1.0 M sodium citrate buffer).

-

Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of the desired amino acid using a suitable method, such as ninhydrin staining or HPLC.

-

Desalting: Fractions containing the purified amino acid are pooled and desalted using a desalting column or by dialysis.

Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a triplet for the terminal vinyl proton, multiplets for the other vinyl protons and the aliphatic chain, and a characteristic multiplet for the alpha-proton adjacent to the amino and carboxyl groups.

-

¹³C NMR: Expected signals would include peaks for the carboxylic carbon, the two vinyl carbons, and the aliphatic carbons.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) is a suitable method for the analysis of amino acids. The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Fragmentation patterns can provide further structural information.[9]

Biological Activity and Signaling

As a non-proteinogenic amino acid, this compound is not incorporated into proteins during translation.[1] However, such amino acids can have significant biological roles, including acting as signaling molecules, metabolic intermediates, or defense compounds in various organisms.[1][2][3][4] For instance, some non-proteinogenic amino acids function as neurotransmitters or are involved in plant defense mechanisms.[1][2]

The biological role of this compound has not been specifically elucidated in the available literature. Research into the biological activities of unsaturated amino acids has shown that they can act as inhibitors of microbial growth.[10] Given its structure, it is plausible that this compound could be an intermediate in metabolic pathways or act as an antagonist to proteinogenic amino acids.

Logical Workflow for Investigating Biological Activity:

Caption: A logical workflow for the characterization of the biological activity of a novel amino acid.

Conclusion

This compound is a chiral, unsaturated non-proteinogenic amino acid with potential for interesting biological activities. While specific experimental data for this compound is scarce, this guide provides a framework for its study based on established methodologies for similar molecules. Further research is warranted to fully characterize its physical, chemical, and biological properties, which could open avenues for its application in drug development and other scientific fields.

References

- 1. cultivatorphytolab.com [cultivatorphytolab.com]

- 2. Frontiers | Non-proteinogenic amino acids mitigate oxidative stress and enhance the resistance of common bean plants against Sclerotinia sclerotiorum [frontiersin.org]

- 3. Frontiers | Editorial: Physiological Aspects of Non-proteinogenic Amino Acids in Plants [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. (S)-2-Amino-6-heptenoic acid 95% | CAS: 166734-64-1 | AChemBlock [achemblock.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. molecularinfo.com [molecularinfo.com]

- 8. usbio.net [usbio.net]

- 9. Amino acids [medizin.uni-muenster.de]

- 10. UNSATURATED AMINO ACIDS V.: Microbiological Properties of Some Halogenated Olefinic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-2-Aminohept-6-enoic Acid: Synthesis, Potential Biological Activity, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Aminohept-6-enoic acid is a non-proteinogenic amino acid characterized by a seven-carbon chain with a terminal vinyl group. While specific research on this molecule is limited, its structural similarity to known bioactive compounds, such as the glutamate decarboxylase (GAD) inhibitor L-allylglycine, suggests its potential for exploration in neuroscience and medicinal chemistry. This technical guide synthesizes the available information on this compound, including its chemical properties, potential synthetic routes based on established methodologies for unsaturated amino acids, and a hypothesized mechanism of action as a GAD inhibitor. This document aims to provide a foundational resource for researchers interested in the synthesis and biological evaluation of this and related unsaturated amino acids.

Introduction

Unsaturated amino acids represent a valuable class of compounds in drug discovery and chemical biology, offering unique structural motifs for peptide modification and the development of enzyme inhibitors. This compound, with its chiral center and terminal alkene, presents an intriguing scaffold for chemical exploration. Its longer carbon chain compared to the well-studied L-allylglycine ((S)-2-amino-4-pentenoic acid) may confer altered pharmacokinetic and pharmacodynamic properties, warranting further investigation. This guide provides a comprehensive overview of the current knowledge and theoretical considerations for this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 166734-64-1 | [1] |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.18 g/mol | [1] |

| IUPAC Name | (2S)-2-aminohept-6-enoic acid | [1] |

| Canonical SMILES | C=CCCC--INVALID-LINK--C(=O)O | [1] |

Synthesis of this compound

Proposed Synthetic Pathway

A potential route for the enantioselective synthesis of this compound is outlined below. This approach utilizes a chiral auxiliary to control the stereochemistry of the α-carbon.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Considerations

Step 1: Asymmetric Alkylation

-

Chiral Auxiliary: A commonly used chiral auxiliary is the Schöllkopf bis-lactim ether derived from (S)-valine and glycine. Deprotonation of this auxiliary with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) generates a chiral nucleophile.

-

Alkylation: The subsequent reaction with 5-bromopent-1-ene would introduce the desired pentenyl side chain. The steric hindrance provided by the chiral auxiliary directs the alkylating agent to the opposite face, leading to a high degree of stereoselectivity.

-

Reaction Conditions: Anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) are crucial for the success of this step. The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF).

Step 2: Hydrolysis and Purification

-

Hydrolysis: The resulting alkylated intermediate can be hydrolyzed under acidic conditions (e.g., 6M HCl, reflux) to cleave the chiral auxiliary and deprotect the amino and carboxyl groups.

-

Purification: The final product, this compound, can be purified from the reaction mixture by ion-exchange chromatography or recrystallization.

Potential Biological Activity: Glutamate Decarboxylase Inhibition

The structural similarity of this compound to L-allylglycine, a known inhibitor of glutamate decarboxylase (GAD), suggests that it may also exhibit inhibitory activity against this enzyme.[2][3][4][5][6] GAD is the rate-limiting enzyme in the biosynthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[3] Inhibition of GAD leads to a reduction in GABA levels, which can result in neuronal hyperexcitability and seizures.[3]

Hypothesized Mechanism of Action

The proposed mechanism of GAD inhibition by L-allylglycine involves its metabolic conversion to a more potent inhibitor, 2-keto-4-pentenoic acid.[3] This active metabolite then acts as a suicide inhibitor of GAD. It is plausible that this compound could follow a similar bioactivation pathway.

Caption: Hypothesized signaling pathway of GAD inhibition.

Structure-Activity Relationship (SAR) Considerations

The inhibitory potency of allylglycine derivatives against GAD is influenced by the nature of the side chain. While direct SAR studies on a series of homologous unsaturated amino acids including this compound are not available, it is conceivable that the increased chain length could affect binding to the active site of GAD or the efficiency of its metabolic activation. Experimental validation is required to determine the precise effect of the longer alkenyl chain on inhibitory activity.

Potential Applications in Medicinal Chemistry

Beyond its potential as a GAD inhibitor, the terminal alkene functionality of this compound makes it a valuable building block for peptide chemistry. Its methylated analog, (S)-2-Amino-2-methylhept-6-enoic acid, is utilized in "peptide stapling," a technique to constrain peptides into an α-helical conformation, thereby enhancing their stability and cell permeability.[7] this compound could similarly be incorporated into peptides and subsequently functionalized via the terminal double bond using reactions such as olefin metathesis.

Future Research Directions

The study of this compound is still in its infancy. Future research efforts should focus on the following areas:

-

Development of a robust and scalable synthetic protocol: A detailed and optimized synthesis is the first step towards enabling further biological studies.

-

In vitro evaluation of GAD inhibition: Quantitative assays are needed to determine if this compound is indeed an inhibitor of GAD and to measure its potency (IC₅₀ or Kᵢ values).

-

In vivo studies: Should in vitro activity be confirmed, in vivo studies in animal models would be necessary to assess its effects on brain GABA levels and its potential to induce seizures or other behavioral changes.

-

Exploration in peptide chemistry: The incorporation of this compound into peptides and the subsequent modification of the side chain could lead to novel peptide-based therapeutics.

Conclusion

This compound is a non-proteinogenic amino acid with the potential for interesting biological activity, particularly as a modulator of the GABAergic system. While direct experimental data on this compound is currently lacking, this technical guide provides a framework for its synthesis and potential mechanism of action based on the known chemistry and pharmacology of related molecules. It is hoped that this document will stimulate further research into this and other unsaturated amino acids, ultimately leading to a better understanding of their biological roles and their potential as tools for drug discovery.

References

- 1. (2S)-2-Aminohept-6-enoic acid | C7H13NO2 | CID 40418874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. DL-Allylglycine (2-Aminopent-4-enoic acid) | GAD抑制剂 | MCE [medchemexpress.cn]

- 7. (2S)-2-methylhept-6-enoic Acid | Benchchem [benchchem.com]

The Strategic Role of (S)-2-Aminohept-6-enoic Acid in Advancing Unnatural Amino Acid Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-2-Aminohept-6-enoic acid and its derivatives have emerged as pivotal tools in the field of unnatural amino acid chemistry, primarily revolutionizing the design and efficacy of peptide-based therapeutics. The introduction of this synthetic amino acid into peptide chains enables the formation of a hydrocarbon "staple," a covalent bridge that locks the peptide into a specific, biologically active conformation. This structural reinforcement enhances proteolytic resistance, increases cell permeability, and can significantly improve binding affinity to therapeutic targets. This guide provides a comprehensive overview of the synthesis, application, and impact of this compound, with a focus on its role in developing next-generation stapled peptide drugs.

Core Concepts: Peptide Stapling with this compound

The fundamental application of this compound lies in a technique known as "peptide stapling." This process involves the strategic placement of two olefin-bearing unnatural amino acids within a peptide sequence during solid-phase peptide synthesis (SPPS).[1][2] A subsequent ring-closing metathesis (RCM) reaction, typically catalyzed by a ruthenium-based complex, forms a covalent hydrocarbon linkage between the side chains of these amino acids. This "staple" constrains the peptide's secondary structure, most commonly into an α-helix.[1]

The α-methylated version, (S)-2-Amino-2-methylhept-6-enoic acid, is also frequently used to further promote a helical conformation.[1] The resulting stapled peptides, often referred to as "stabilized alpha-helix of BCL-2 domains" (SAHBs) when targeting the BCL-2 protein family, exhibit improved pharmacological properties.[1] These enhancements include increased stability against enzymatic degradation and improved ability to penetrate cell membranes.[1]

Key Applications in Drug Discovery

The ability to stabilize the α-helical structure of peptides has profound implications for targeting intracellular protein-protein interactions (PPIs) that were previously considered "undruggable." Two prominent examples are the p53-MDM2 and BCL-2 family interactions, both of which are critical in cancer biology.

Targeting the p53-MDM2 Pathway

The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest and apoptosis.[3] Its activity is negatively regulated by the E3 ubiquitin ligase MDM2 (or hDM2 in humans), which binds to the α-helical transactivation domain of p53, leading to its degradation.[3] In many cancers, p53 is inactivated through the overexpression of MDM2. Stapled peptides designed to mimic the p53 α-helix can disrupt the p53-MDM2 interaction, thereby stabilizing p53 levels and reactivating its tumor-suppressive functions.[3][4] These "stabilized alpha-helix of p53" (SAH-p53) peptides have been shown to readily enter cells and induce the transcription of p53-responsive genes.[3]

Logical Workflow for Developing Stapled Peptides Targeting the p53-MDM2 Interaction

Caption: Workflow for designing and validating p53-MDM2 targeting stapled peptides.

Modulating the BCL-2 Family of Proteins

The BCL-2 family of proteins are key regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic (e.g., BAK, BAX) and anti-apoptotic (e.g., BCL-2, BCL-XL) members.[1] The interactions between these proteins are mediated by their BCL-2 homology (BH) domains, particularly the α-helical BH3 domain.[1] In many cancers, anti-apoptotic BCL-2 proteins are overexpressed, leading to the sequestration of pro-apoptotic proteins and inhibition of cell death.

Stapled peptides that mimic the BH3 domain can bind to the hydrophobic groove of anti-apoptotic BCL-2 proteins, thereby liberating pro-apoptotic proteins and triggering apoptosis.[1] These SAHBs have demonstrated protease resistance, cell permeability, and the ability to specifically activate the apoptotic pathway in cancer cells.[1]

Signaling Pathway of BCL-2 Family Regulation and Stapled Peptide Intervention

Caption: Mechanism of apoptosis regulation by the BCL-2 family and its modulation by stapled peptides.

Quantitative Data on Stapled Peptides

The incorporation of this compound and its analogs leads to measurable improvements in the biophysical and biological properties of peptides.

| Property | Unstapled Peptide | Stapled Peptide | Reference |

| Helicity (% α-helix) | Low (< 30%) | High (> 70%) | [1] |

| Proteolytic Resistance | Rapid degradation | Significantly increased half-life | [1] |

| Cell Permeability | Low to negligible | Enhanced uptake | [1][5] |

| Binding Affinity (IC50) | Micromolar (µM) range | Nanomolar (nM) range | [6] |

| Plasma Stability | Lower stability | Higher stability at 48h | [6] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Stapled Peptide

The synthesis of peptides incorporating this compound is typically performed using automated solid-phase peptide synthesis with Fmoc chemistry.[2][7]

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin) and swell it in a solvent like N,N-dimethylformamide (DMF).[7][8]

-

Amino Acid Coupling:

-

For standard amino acids, use a 5-fold excess of Fmoc-protected amino acid, a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma), and a base (e.g., DIPEA) in DMF.[8]

-

For the unnatural amino acid (e.g., Fmoc-(S)-2-(4-pentenyl)Ala-OH), a double coupling with a 3 to 4-fold excess may be required to ensure efficient incorporation.[2]

-

-

Fmoc Deprotection: After each coupling, remove the Fmoc protecting group with a solution of 20% piperidine in DMF.[2]

-

Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) between coupling and deprotection steps.[7]

-

Sequence Elongation: Repeat the coupling and deprotection cycles until the desired peptide sequence is assembled.

On-Resin Ring-Closing Metathesis (RCM)

RCM is the crucial step to form the hydrocarbon staple.[9]

-

Resin Preparation: After the final amino acid coupling, wash the resin-bound peptide thoroughly with DCM and then with 1,2-dichloroethane (DCE).[10]

-

Catalyst Addition: Swell the resin in degassed, anhydrous DCE under an inert atmosphere (e.g., argon or nitrogen). Add a solution of a Grubbs' catalyst (e.g., 1st or 2nd generation) in DCE. A catalyst loading of 10-20 mol% relative to the peptide-resin is common.[9][10][11]

-

Reaction: Gently agitate the mixture at room temperature or slightly elevated temperatures (e.g., 40-60°C) for 2-4 hours.[9][10] The reaction can be repeated with a fresh portion of the catalyst to drive it to completion.[9]

-

Catalyst Removal: Wash the resin extensively with DCE and DMF to remove the ruthenium catalyst.[10]

Cleavage and Purification

-

Final Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF.

-

Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[10]

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

-

Characterization: Confirm the identity and purity of the final stapled peptide by mass spectrometry and analytical HPLC.

Conclusion

This compound is a cornerstone of modern peptide drug design, enabling the creation of conformationally constrained peptides with superior pharmacological properties. The ability to enforce an α-helical structure through hydrocarbon stapling has unlocked new therapeutic avenues, particularly for targeting challenging intracellular protein-protein interactions in oncology and other diseases. As our understanding of these interactions grows, the strategic application of this compound and related unnatural amino acids will undoubtedly continue to drive the development of innovative and effective peptide-based medicines.

References

- 1. Stapled Peptides can open Routes to new Therapy Approaches for Multiple Diseases | Technology Networks [technologynetworks.com]

- 2. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactivation of the p53 Tumor Suppressor Pathway by a Stapled p53 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oar.a-star.edu.sg [oar.a-star.edu.sg]

- 5. "Hydrophobicity drives the cellular uptake of short cationic peptide li" by Anju Gupta, Deendayal Mandal et al. [digitalcommons.uri.edu]

- 6. Identification of a short ACE2-derived stapled peptide targeting the SARS-CoV-2 spike protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. peptide.com [peptide.com]

- 10. rsc.org [rsc.org]

- 11. biotage.com [biotage.com]

Introduction to peptide stapling using olefinic amino acids

An In-Depth Technical Guide to Peptide Stapling Using Olefinic Amino Acids

Introduction to Peptide Stapling

Peptide stapling is a chemical strategy used to constrain a peptide into a specific secondary structure, most commonly an α-helix.[1][2] This is achieved by introducing a synthetic brace, or "staple," that covalently links two amino acid side-chains within the peptide, forming a macrocycle.[1] The primary goal of this technique is to pre-organize the peptide into its bioactive conformation, which can lead to significant improvements in its pharmacological properties.[3]

When short peptides are removed from their native protein context, they often lose their defined three-dimensional structure and become disordered in solution, which diminishes their ability to bind to targets.[1] By locking the peptide into its helical shape, stapling overcomes this limitation. The resulting "stapled peptides" exhibit several key advantages over their linear counterparts, including:

-

Enhanced Target Affinity : By reducing the conformational entropy, the energetic penalty for binding to a target protein is lowered, often leading to stronger interactions.[4][5][6]

-

Increased Proteolytic Resistance : The stabilized helical structure can mask the peptide backbone, making it less susceptible to degradation by proteases, which typically recognize and cleave peptides in an extended conformation.[5][7]

-

Improved Cell Permeability : The introduction of a hydrocarbon staple increases the peptide's hydrophobicity and stabilizes a conformation that is more conducive to crossing the cell membrane, enabling it to reach intracellular targets.[1][4][8]

These enhanced properties make stapled peptides a promising therapeutic modality, particularly for modulating protein-protein interactions (PPIs) that are often considered "undruggable" by traditional small molecules or large biologics.[4][9]

The Core Chemistry: All-Hydrocarbon Stapling via Ring-Closing Metathesis

The most prevalent method for creating stapled peptides involves installing an all-hydrocarbon crosslink using ruthenium-catalyzed Ring-Closing Metathesis (RCM).[10][11] This process relies on two key components: custom-designed olefinic amino acids and a specialized catalyst.

Olefinic Amino Acids: The Building Blocks

Since natural amino acids do not possess side chains suitable for RCM, synthetic, non-natural amino acids bearing terminal olefin tethers are used.[2][] These are typically α,α-disubstituted amino acids, which not only provide the reactive alkene groups but also help nucleate the α-helical structure.[10]

The placement of these amino acids within the peptide sequence is critical. The staple is designed to span one or two turns of the α-helix without disrupting the key residues on the opposite face of the helix that are responsible for binding to the target protein.[4] The most common spacings are:

-

i, i+4 : This spacing creates a staple that spans one full turn of the α-helix. It is typically formed using two units of an (S)-configured amino acid, such as (S)-α-(2'-pentenyl)alanine, often denoted as S5.[10][13]

-

i, i+7 : This spacing generates a longer staple that spans two turns of the helix. This is often achieved using a combination of (S)- and (R)-configured amino acids of different lengths, such as (S)-α-(2'-pentenyl)alanine (S5) and (R)-α-(2'-octenyl)alanine (R8).[10][13]

Ruthenium Catalysts: Driving the Reaction

The key reaction, RCM, is facilitated by ruthenium-based catalysts, most notably Grubbs' catalysts.[14][15] These catalysts efficiently mediate the formation of a new double bond, closing the loop between the two olefinic side chains to form the hydrocarbon staple.[15]

-

First-Generation Grubbs' Catalyst : A stable and commonly used catalyst for RCM on resin-bound peptides.[15][16]

-

Second and Third-Generation Catalysts : These offer higher activity and stability, sometimes being preferred for more challenging RCM reactions.[2][15]

Experimental Protocols: From Synthesis to Characterization

The production of a stapled peptide is a multi-step process involving the synthesis of custom amino acids, automated peptide synthesis, on-resin cyclization, and finally, purification and analysis.

Protocol 1: Synthesis of Fmoc-Protected Olefinic Amino Acids

The required α,α-disubstituted olefinic amino acids are not commercially abundant and often must be synthesized. One established method employs a benzylprolylaminobenzophenone (BPB)-based chiral auxiliary to ensure high stereochemical purity.[16]

Detailed Methodology:

-

Chiral Auxiliary Synthesis : Synthesize the (R)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) chiral auxiliary.[16]

-

Complex Formation : Form a chiral nickel complex by reacting the BPB auxiliary with an amino acid such as alanine.[2][16]

-

Alkylation : Perform a stereoselective alkylation reaction. The α-hydrogen of the amino acid is extracted with a base, and an olefin-containing alkyl halide (e.g., 8-iodo-1-octene) is added to form the desired olefinic side chain.[2][16]

-

Decomposition and Protection : Decompose the nickel complex to release the unprotected α,α-disubstituted amino acid.[16]

-

Fmoc Protection : Protect the N-terminus of the newly synthesized amino acid with an Fmoc group (using Fmoc-OSu) to make it suitable for solid-phase peptide synthesis. The final product is purified via chromatography.[16]

Protocol 2: Stapled Peptide Synthesis, Cleavage, and Purification

Stapled peptides are typically synthesized on an automated solid-phase peptide synthesizer using Fmoc chemistry.[16]

Detailed Methodology:

-

Resin Preparation : Start with a suitable solid support, such as Rink Amide AM resin, and swell it in a solvent like N-methyl-2-pyrrolidone (NMP).[16][17]

-

Solid-Phase Peptide Synthesis (SPPS) :

-

Fmoc Deprotection : Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in NMP.[16]

-

Amino Acid Coupling : Couple the next Fmoc-protected amino acid using a coupling agent like HBTU/HOBt and a base like DIEA in NMP.[18]

-

Incorporation of Olefinic Amino Acids : When incorporating the custom α,α-disubstituted olefinic amino acids, extend the Fmoc deprotection time (e.g., 4 x 10 minutes instead of the standard 2 x 10 minutes) to account for the steric hindrance around the amine group.[16]

-

-

N-Terminal Capping : Before metathesis, the N-terminal Fmoc group is typically removed and the peptide is capped with an acetyl group, as a free N-terminus can hinder the RCM reaction.[16]

-

On-Resin Ring-Closing Metathesis (RCM) :

-

Wash the resin-bound peptide with a suitable solvent like 1,2-dichloroethane (DCE).[16]

-

Dissolve the first-generation Grubbs' catalyst (e.g., 8 mg for a 50 µmol scale) in DCE and add it to the resin.[16]

-

Allow the reaction to proceed for 1.5–3 hours. The solution will typically change color from purple to brown as the reaction progresses.[16]

-

Wash the resin and repeat the catalyst treatment one or two more times to ensure complete cyclization.[16]

-

-

Cleavage and Deprotection : Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove any remaining side-chain protecting groups.[18]

-

Purification : Precipitate the crude peptide in cold ether, dissolve it in a water/acetonitrile mixture, and purify it using reverse-phase high-performance liquid chromatography (HPLC).[18]

-

Characterization : Confirm the identity and purity of the final stapled peptide using liquid chromatography-mass spectrometry (LC-MS) and analyze its helical content using circular dichroism (CD) spectroscopy.[18][19]

Visualization of Experimental Workflows

Quantitative Impact on Peptide Properties

The introduction of a hydrocarbon staple has a profound and measurable impact on the biophysical properties of a peptide.

Enhanced α-Helicity

Stapling dramatically increases the α-helical content of peptides in aqueous solutions. This is quantified using circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light. α-helices have a characteristic CD spectrum with minima at approximately 208 nm and 222 nm. An increase in the magnitude of the signal at 222 nm indicates a higher degree of helicity.

| Peptide Target | Sequence Context | % Helicity (Unstapled) | % Helicity (Stapled) | Reference |

| p53/MDM2 | p53 N-terminus | 11% | 70% | [7] |

| BCL-2 Family | BIM BH3 Domain | Low (unfolded) | High (helical) | [10] |

| HIV-1 Integrase | NL6 Sequence | ~25% | ~65% (optimal staple) | [20] |

| Table 1: Comparison of α-helicity between unstapled and stapled peptides. |

Increased Proteolytic Stability

The stabilized α-helix protects the peptide's amide backbone from being accessed and cleaved by proteases.[5] This leads to a significantly longer half-life in the presence of enzymes, a critical attribute for therapeutic viability.

| Peptide | Condition | Half-life (t½) | Fold Increase | Reference |

| Unstapled BH3 Peptide | In vitro (Protease) | < 30 min | - | [7] |

| Stapled BH3 Peptide | In vitro (Protease) | > 24 hours | > 48x | [7] |

| Unstapled Peptide | In solution | ~26 min | - | [5] |

| Stapled Peptide | In solution | ~230 min | 9x | [5] |

| Table 2: Improvement in proteolytic stability of stapled peptides. |

Improved Binding Affinity to Targets

By pre-organizing the peptide into its binding-competent helical conformation, the entropic cost of binding is reduced, resulting in higher affinity for the target protein.[6] This is often measured as a lower dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50).

| Target Protein | Stapled Peptide | Binding Affinity (Ki or Kd) | Unstapled Peptide Affinity | Reference |

| MDM2 | ATSP-7041 | 24.6 nM (Ki) | >10,000 nM | [21][22] |

| MDMX | ATSP-7041 | 89.6 nM (Ki) | >10,000 nM | [21][22] |

| BCL-XL | BIM SAHBA | 23 nM (Kd) | 160 nM | [7] |

| MCL-1 | BIM SAHBA | 15 nM (Kd) | 120 nM | [7] |

| Table 3: Enhanced binding affinities of stapled peptides for key therapeutic targets. |

Applications in Modulating Key Signaling Pathways

Stapled peptides have proven to be powerful tools for targeting intracellular PPIs that are central to disease, particularly in oncology.

Reactivating the p53 Tumor Suppressor Pathway

The p53 protein is a critical tumor suppressor that is often called the "guardian of the genome".[23] In many cancers, p53 is not mutated but is held in an inactive state by its negative regulators, MDM2 and MDMX.[23][24] These proteins bind to the α-helical N-terminal domain of p53, promoting its degradation and preventing it from activating cell-cycle arrest and apoptosis.[23]

Stapled peptides have been designed to mimic the p53 helix, acting as potent dual inhibitors of both MDM2 and MDMX.[21][22] By competitively binding to the p53-binding pocket on MDM2/MDMX, these peptides release p53, allowing it to resume its tumor-suppressive functions.[24] A notable clinical candidate, Sulanemadlin (ALRN-6924), was the first stapled peptide to enter clinical trials for cancer therapy.[24][25]

Targeting the BCL-2 Family for Apoptosis Induction

The BCL-2 family of proteins are the master regulators of the intrinsic apoptotic pathway.[26] A balance between pro-survival members (e.g., BCL-2, BCL-XL, MCL-1) and pro-apoptotic members (e.g., BIM, PUMA, BAD) determines whether a cell lives or dies. In cancer, this balance is often shifted towards survival due to the overexpression of pro-survival proteins.

The pro-apoptotic proteins function through a short α-helical segment known as the BH3 domain.[26] Stapled peptides that mimic the BH3 domain, known as Stabilized Alpha-Helices of BCL-2 domains (SAHBs), can directly bind to and inhibit the pro-survival BCL-2 proteins.[27][28] This action effectively unleashes the pro-apoptotic effector proteins (BAX and BAK), leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and programmed cell death.[26] This strategy has been used to induce apoptosis in various cancer cell lines.[7]

References

- 1. Stapled peptide - Wikipedia [en.wikipedia.org]

- 2. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. explorationpub.com [explorationpub.com]

- 4. Stapled peptides: targeting protein-protein interactions in drug development [explorationpub.com]

- 5. mdpi.com [mdpi.com]

- 6. Effect of Stapling on the Thermodynamics of mdm2-p53 Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. lifetein.com [lifetein.com]

- 9. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. html.rhhz.net [html.rhhz.net]

- 13. researchgate.net [researchgate.net]

- 14. qyaobio.com [qyaobio.com]

- 15. cpcscientific.com [cpcscientific.com]

- 16. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemistry.du.ac.in [chemistry.du.ac.in]

- 18. rsc.org [rsc.org]

- 19. Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design of Cell-Permeable Stapled-Peptides as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

- 24. researchgate.net [researchgate.net]

- 25. drughunter.com [drughunter.com]

- 26. The Bcl-2 family: structures, interactions and targets for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Photoreactive Stapled BH3 Peptides to Dissect the BCL-2 Family Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Photoreactive stapled peptides to identify and characterize BCL-2 family interaction sites by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of (S)-2-Aminohept-6-enoic acid

This technical guide provides a comprehensive overview of the known physical and chemical properties of (S)-2-Aminohept-6-enoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data on its properties, outlines general experimental protocols for its synthesis and analysis, and illustrates its potential application in biochemical research.

Chemical Identity and Physical Properties

This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins. Its structure features a seven-carbon chain with a terminal double bond (a vinyl group), an amine group, and a carboxylic acid group at the alpha position, with the stereochemistry specified as (S). This unique structure makes it a valuable building block in synthetic chemistry, particularly in peptide and medicinal chemistry.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-2-aminohept-6-enoic acid | [1] |

| CAS Number | 166734-64-1 | [1][2] |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.18 g/mol | [1] |

| Canonical SMILES | C=CCCC--INVALID-LINK--N | [1] |

| InChI Key | OOOVDVSHGOKTNT-LURJTMIESA-N | [1] |

| XLogP3 (Computed) | -1.5 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 5 | [1] |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, this section outlines a generalized experimental workflow for the synthesis, purification, and characterization of such non-natural amino acids. These methodologies are standard in organic and peptide chemistry.

The synthesis of chiral amino acids like this compound often involves asymmetric synthesis strategies to ensure the correct stereochemistry at the α-carbon. A common approach is the alkylation of a chiral glycine enolate equivalent, where a protecting group is used for the amine.

Key Steps:

-

Protection: The amino group of a glycine precursor is protected (e.g., with a Boc or Fmoc group).

-

Chiral Auxiliary: A chiral auxiliary is attached to guide the stereoselective alkylation.

-

Alkylation: The protected glycine derivative is treated with a strong base to form an enolate, which is then reacted with an appropriate alkylating agent (in this case, a 5-bromopent-1-ene).

-

Deprotection: The protecting groups and the chiral auxiliary are removed under specific conditions (e.g., acid treatment for Boc, base for Fmoc) to yield the final amino acid.

Purification of the final product is critical to remove unreacted starting materials, by-products, and enantiomeric impurities. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method.

Methodology:

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient elution system of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA), is employed.

-

Detection: Elution is monitored using a UV detector, typically at 210-220 nm.

-

Fraction Collection: Fractions corresponding to the product peak are collected, pooled, and lyophilized to obtain the pure compound.

The identity and purity of the synthesized this compound must be confirmed.

Techniques:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The expected mass for the protonated molecule [M+H]⁺ would be approximately 144.0968.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Key expected signals in ¹H NMR would include peaks for the vinyl protons (δ ~4.9–5.8 ppm), the alpha-proton (δ ~3.5-4.0 ppm), and the aliphatic chain protons.

-

Chiral HPLC: Enantiomeric purity is assessed using a chiral HPLC column to ensure the desired (S)-enantiomer has been synthesized.

Applications and Logical Workflows

This compound and similar unsaturated amino acids are primarily used in "peptide stapling." This technique involves creating a covalent brace (a "staple") between two amino acid side chains within a peptide to lock it into a specific conformation, often an α-helix.[3] This can enhance the peptide's stability, cell permeability, and binding affinity to its target.[3]

The following diagrams illustrate the general workflows associated with the synthesis, analysis, and application of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Caption: Workflow for the analytical characterization of the synthesized amino acid.

Caption: Logical flow of using the amino acid for creating a stapled peptide.

References

Preliminary Investigations of (S)-2-Aminohept-6-enoic Acid Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Aminohept-6-enoic acid is a non-natural, olefin-bearing amino acid that has emerged as a critical building block in the field of peptide drug development. Its primary application lies in the synthesis of "stapled peptides," a novel class of therapeutics designed to modulate challenging intracellular protein-protein interactions (PPIs). This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its use in creating stabilized alpha-helical peptides. We will delve into the experimental protocols for peptide synthesis and stapling, present quantitative data on the enhanced properties of these peptides, and visualize the key signaling pathways they are designed to target.

Introduction: The Power of Peptide Stapling

Peptides offer a promising therapeutic modality due to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability and low cell permeability. Peptide stapling, a strategy that introduces a synthetic brace into a peptide's structure, has emerged as a powerful solution to these limitations. By incorporating two olefin-bearing non-natural amino acids, such as this compound, into a peptide sequence, a covalent hydrocarbon linkage can be formed via a ring-closing metathesis (RCM) reaction. This "staple" constrains the peptide into an α-helical conformation, leading to several advantageous properties:

-

Enhanced Helicity: The staple pre-organizes the peptide into its bioactive α-helical fold, reducing the entropic penalty upon target binding.

-

Increased Proteolytic Resistance: The stabilized structure shields the peptide backbone from enzymatic degradation, prolonging its half-life.

-

Improved Cell Permeability: The hydrocarbon nature of the staple can enhance the peptide's ability to traverse cell membranes and reach intracellular targets.

This compound, with its five-carbon chain terminating in a vinyl group, is a commonly used building block for creating i, i+4 staples, which span one turn of an α-helix.

Core Applications: Targeting Intracellular Protein-Protein Interactions

The enhanced "drug-like" properties of stapled peptides make them ideal candidates for targeting intracellular PPIs, which are often considered "undruggable" by traditional small molecules. Two of the most prominent and well-studied targets for stapled peptides are the p53-MDM2/MDMX and the Bcl-2 family protein interactions, both of which are critical regulators of apoptosis (programmed cell death).

Reactivating the p53 Tumor Suppressor Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is tightly regulated by the oncoproteins MDM2 and MDMX, which bind to p53 and target it for degradation. In many cancers, MDM2 and/or MDMX are overexpressed, leading to the inactivation of p53. Stapled peptides designed to mimic the p53 α-helix can disrupt the p53-MDM2/MDMX interaction, thereby stabilizing and activating p53 to induce cancer cell death.[1][][3]

A notable example is the stapled peptide SAH-p53-8 , which incorporates a derivative of this compound to form an i, i+7 staple.[4] This peptide has been shown to bind with high affinity to both MDM2 and MDMX.[4]

Signaling Pathway: The p53-MDM2 Feedback Loop

Modulating the Bcl-2 Family of Proteins

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. A balance between pro-apoptotic (e.g., Bax, Bak, Bid, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members determines cell fate. In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, allowing cancer cells to evade apoptosis. Stapled peptides that mimic the BH3 domain of pro-apoptotic proteins can bind to and inhibit anti-apoptotic Bcl-2 family members, thereby triggering cancer cell death.[5][6][7]

Signaling Pathway: The Intrinsic Apoptotic Pathway

References

- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactivation of the p53 Tumor Suppressor Pathway by a Stapled p53 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Stapled p53 Helix Overcomes HDMX-Mediated Suppression of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 6. scispace.com [scispace.com]

- 7. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

The Unfolding Story of the Alpha-Helix: A Technical Guide to its Biological Significance and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The alpha-helix, a fundamental secondary structure of proteins, represents a ubiquitous and functionally versatile motif in biology. Its prevalence in mediating critical cellular processes, from protein-protein interactions to antimicrobial defense, has positioned alpha-helical peptides as a focal point for innovative therapeutic design. This technical guide provides an in-depth exploration of the biological significance of alpha-helical peptides, detailing their diverse roles, the experimental methodologies used to investigate them, and their burgeoning applications in drug development.

The Alpha-Helix: A Versatile Molecular Scaffold

The alpha-helical conformation, characterized by a right-handed coiled structure stabilized by intramolecular hydrogen bonds, provides a stable and predictable scaffold for presenting amino acid side chains in a defined spatial arrangement.[1][2] This structural feature is central to their diverse biological functions. A typical alpha-helix contains about ten amino acids, completing approximately three turns.[1] The stability of this structure in short peptides can be influenced by the amino acid sequence and the surrounding environment.[1][3]

Alpha-helices are often amphipathic, possessing distinct hydrophobic and hydrophilic faces.[1][4][5][6] This amphipathicity is crucial for their interactions with biological membranes and other proteins. The hydrophobic face can interact with the nonpolar interior of proteins or the lipid bilayer of cell membranes, while the polar face can engage with the aqueous environment or charged residues on binding partners.[1][4]

Key Biological Roles of Alpha-Helical Peptides

Alpha-helical peptides are key players in a multitude of biological processes, acting as mediators, inhibitors, and structural components.

Mediators of Protein-Protein Interactions

A significant portion of protein-protein interactions (PPIs) are mediated by alpha-helical domains.[7][8] These interactions are fundamental to cellular signaling, gene regulation, and enzymatic activity. The alpha-helix provides an ideal surface for specific recognition and binding to partner proteins.[8] Consequently, synthetic alpha-helical peptides that mimic the binding interface of a protein can be designed to competitively inhibit these interactions, offering a powerful strategy for therapeutic intervention.[3][7][9][10]

Antimicrobial Peptides (AMPs)

A prominent class of alpha-helical peptides are the antimicrobial peptides (AMPs), which form a crucial part of the innate immune system in a wide range of organisms.[4][11][12][13] These peptides typically possess a cationic charge and an amphipathic structure.[4][11] Their primary mechanism of action involves interaction with and disruption of microbial cell membranes.[4][11][13][14] The positive charge facilitates initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4] Following this initial binding, the amphipathic helix inserts into the lipid bilayer, leading to membrane permeabilization and cell death through various proposed models like the "barrel-stave," "toroidal pore," or "carpet" mechanisms.[4][13]

Cell-Penetrating Peptides (CPPs)

Cell-penetrating peptides (CPPs) are a remarkable class of short peptides, often with an alpha-helical structure, that can traverse cellular membranes and deliver a variety of cargo molecules, including small molecules, proteins, and nucleic acids, into cells.[5][6][15] Similar to AMPs, many alpha-helical CPPs are cationic and amphipathic.[5][6] Their mechanism of cellular uptake is still under investigation but is thought to involve direct penetration of the membrane and/or endocytotic pathways.[16] The ability of CPPs to overcome the cell membrane barrier makes them highly valuable tools for drug delivery.[6][15]

Alpha-Helical Peptides in Drug Development

The unique properties of alpha-helical peptides make them attractive candidates for the development of novel therapeutics.[3][9][17] Their high specificity and potency, coupled with the potential for rational design, offer advantages over traditional small molecule drugs.

Design and Optimization Strategies

The design of therapeutic alpha-helical peptides often involves mimicking the structure of a native protein's helical domain involved in a disease-related interaction.[9][10] Various strategies are employed to stabilize the alpha-helical conformation in short peptides, which tend to be unstructured in solution. These include the incorporation of non-proteinogenic amino acids, such as α-aminoisobutyric acid (Aib), and "stapling" the peptide by introducing a covalent cross-link between amino acid side chains.[7]

Therapeutic Applications

The therapeutic potential of alpha-helical peptides is being explored in numerous areas:

-

Oncology: Inhibiting PPIs involved in cancer cell proliferation and survival, such as the p53-MDM2 interaction.[10]

-

Infectious Diseases: Developing new classes of antibiotics based on AMPs to combat multidrug-resistant bacteria.[4][11][12][18]

-

Drug Delivery: Utilizing CPPs to enhance the intracellular delivery of therapeutic agents.[6][15]

Quantitative Data on Alpha-Helical Peptide Activity

The following tables summarize key quantitative data for different classes of alpha-helical peptides, providing a basis for comparison and further research.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Antimicrobial Peptides

| Peptide | Target Organism | MIC (µg/mL) | Reference |

| Cecropin B1 | S. aureus | 3 | [19] |

| Cecropin B2 | S. aureus | 1.656 | [19] |

| Cecropin B2 | E. coli | 0.207 | [19] |

| Melittin | S. aureus (MRSA) | 6.7 | [20] |

| Peptide 8b | S. aureus | 3.1 - 6.2 | [18] |

| Peptide 8b | Gram-negative bacteria | 6.2 - 12.5 | [18] |

| DP3, DP5, DP7, DP8, DP11 | S. aureus, E. coli, P. aeruginosa | 16 | [21] |

| Cp2 | B. subtilis, L. innocua, L. monocytogenes | 21 | [22] |

| COG133 | C. violaceum | 3.125 µM | [23] |

Table 2: Binding Affinities of Alpha-Helical Peptides in Protein-Protein Interactions

| Peptide/System | Technique | Dissociation Constant (KD) | Reference |

| EhCoactosin - EhP3 | Surface Plasmon Resonance | 3 µM | [24] |

| Rec24 peptide - ssDNA | Fluorescence Titration | N/A (binds 5.0 ± 0.5 phosphate groups) | [25] |

Experimental Protocols for Studying Alpha-Helical Peptides

A variety of experimental techniques are employed to synthesize, purify, and characterize the structure and function of alpha-helical peptides.

Peptide Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS): This is the standard method for chemically synthesizing peptides. The general procedure involves:

-

Resin Swelling: The solid support (resin) is swelled in a suitable solvent like dimethylformamide (DMF).[26][27]

-

Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a base, typically 20% piperidine in DMF.[26][28]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain. Common coupling reagents include HATU and HBTU.[26][29]

-

Repetition: The deprotection and coupling steps are repeated for each amino acid in the sequence.[27]

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.[28]

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[26][28][30]

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of peptides in solution.[31][32][33]

-

Sample Preparation: The peptide is dissolved in a suitable buffer, often containing a small percentage of D2O for the lock signal.[34] The peptide concentration should ideally be in the mM range.[35]

-

Data Acquisition: A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed to assign the resonances of all protons in the peptide and to identify through-space proximities between protons (Nuclear Overhauser Effects or NOEs).[31][32]

-

Structure Calculation: The distance restraints derived from NOE data, along with dihedral angle restraints from coupling constants, are used in computational algorithms to calculate a family of structures consistent with the experimental data.[31][33]

Functional Characterization

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing thermodynamic parameters of the interaction.[36][37][38][39]

-

Sample Preparation: The protein and peptide are dialyzed against the same buffer to minimize heats of dilution.[36][40]

-

Experiment Setup: The protein solution is placed in the sample cell, and the peptide solution is loaded into the injection syringe.[36][40]

-

Titration: The peptide is titrated into the protein solution in a series of small injections. The heat change after each injection is measured.[39][40]

-

Data Analysis: The integrated heat data is fit to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[38][40]

Surface Plasmon Resonance (SPR): SPR is a label-free technique for real-time monitoring of biomolecular interactions and determining binding kinetics.[24][41][42][43][44]

-

Ligand Immobilization: One binding partner (the ligand, e.g., a protein) is immobilized on the surface of a sensor chip.[41][44]

-

Analyte Injection: The other binding partner (the analyte, e.g., a peptide) is flowed over the sensor surface at different concentrations.[43]

-

Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (response units).[24][43]

-

Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a kinetic model. The equilibrium dissociation constant (KD) can then be calculated (KD = kd/ka).[42][43]

Visualizing Key Processes

The following diagrams illustrate fundamental concepts and workflows related to the study of alpha-helical peptides.

References

- 1. Alpha helix - Wikipedia [en.wikipedia.org]

- 2. α-Helical Coiled Coil Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design of Stable α-Helical Peptides and Thermostable Proteins in Biotechnology and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Cell-penetrating peptides: Possible transduction mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Assessment of helical interfaces in protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and evaluation of α-helix-based peptide inhibitors for blocking PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. Alpha-helical cationic antimicrobial peptides: relationships of structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alpha-helical cationic antimicrobial peptides: relationships of structure and function [journal.hep.com.cn]

- 13. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. α-Helical cell-penetrating peptide-mediated nasal delivery of resveratrol for inhibition of epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Interaction of amphiphilic α-helical cell-penetrating peptides with heparan sulfate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]

- 25. An alpha-helical peptide model for electrostatic interactions of proteins with DNA. The N terminus of RecA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. chem.uci.edu [chem.uci.edu]

- 27. researchgate.net [researchgate.net]

- 28. Peptide Synthesis [bio-protocol.org]

- 29. dokumen.pub [dokumen.pub]

- 30. Peptide synthesis and purification [bio-protocol.org]

- 31. chem.uzh.ch [chem.uzh.ch]

- 32. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 33. pnas.org [pnas.org]

- 34. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 35. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 36. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 37. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 38. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 39. edepot.wur.nl [edepot.wur.nl]

- 40. Isothermal titration calorimetry studies [bio-protocol.org]

- 41. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]

- 42. bioradiations.com [bioradiations.com]

- 43. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 44. researchgate.net [researchgate.net]

The Architect's Toolkit: A Guide to Non-Natural Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids (nnAAs) into peptides represents a paradigm shift in peptide design, moving beyond the canonical 20 amino acids to unlock a vast chemical space with profound implications for therapeutic development. This technical guide provides an in-depth overview of the core principles, methodologies, and applications of nnAAs in tailoring peptide properties to achieve enhanced stability, superior binding affinity, and improved cell permeability.

Enhancing Peptide Properties with Non-Natural Amino Acids

The strategic substitution of natural amino acids with nnAAs offers a powerful approach to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.[1][2][3][4] By introducing novel side chains and backbone modifications, researchers can fine-tune the physicochemical properties of peptides for specific therapeutic applications.

Improving Proteolytic Stability

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases.[1][5][6] The introduction of nnAAs can confer significant resistance to enzymatic cleavage.[1][2][7] Modifications such as the incorporation of D-amino acids, N-methylation, and the use of β-amino acids disrupt the recognition sites for proteases, thereby extending the in vivo half-life of the peptide.[1][2][6][8]

| Peptide | Modification | Matrix | Half-life (t½) | Improvement Factor | Reference |

| Kn2-7 (Antimicrobial Peptide) | All L-amino acids (Natural) | 25% Human Serum | ~1.0% remaining after 24h | - | [1] |

| dKn2-7 (Antimicrobial Peptide) | All D-amino acids (Unnatural) | 25% Human Serum | 78.5% remaining after 24h | >78x | [1] |

| Linear Peptide I | Natural amino acids | Human Serum | 14.8 min | - | [1] |

| Cyclized Peptide II-P1 | Cyclization via non-natural amino acid | Human Serum | > 240 min | >16x | [1] |

Table 1: Enhancement of Proteolytic Stability through Non-Natural Amino Acid Incorporation. This table summarizes the significant improvements in peptide half-life achieved by incorporating non-natural amino acids, thereby increasing their resistance to enzymatic degradation.[1]

Modulating Binding Affinity and Specificity

Non-natural amino acids can introduce novel interactions with target proteins, leading to enhanced binding affinity and specificity.[9] By exploring a diverse range of side-chain functionalities beyond those of the 20 canonical amino acids, it is possible to optimize peptide-protein interactions for improved therapeutic efficacy.[9] The introduction of bulky side chains or conformational constraints can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding.

| Peptide | Non-Natural Amino Acid Substitution | Target Protein | Change in Binding Affinity (Kd) | Reference |

| Meditope Peptide Derivative | Phe3 -> Diphenylalanine | Cetuximab Fab | 1.4-fold increase in half-life | [10] |

| Macrocyclic Peptide | Multiple nnAAs | 14-3-3ζ | 2.7-fold increase | [9] |

| Secretin Analogue | Ala17 -> Ile | Secretin Receptor | Improved binding affinity | [11] |

Table 2: Impact of Non-Natural Amino Acids on Peptide-Protein Binding Affinity. This table showcases examples of how the incorporation of specific non-natural amino acids can significantly enhance the binding affinity of peptides to their therapeutic targets.[9][10][11]

Controlling Secondary Structure and Helicity

The incorporation of certain nnAAs can have a profound impact on the secondary structure of peptides, particularly their α-helicity.[3] Constrained nnAAs, such as α,α-disubstituted amino acids, can stabilize helical conformations, which are often crucial for biological activity. Conversely, the introduction of D-amino acids can disrupt helical structures.[3] This control over secondary structure is a powerful tool for designing peptides with specific conformational properties.

| Peptide System | Non-Natural Amino Acid | Effect on Helicity | Reference |

| Guest-host peptides | Norleucine, Norvaline, α-aminobutyric acid | Increased helicity, similar to Alanine | [12] |

| Guest-host peptides | tert-Leucine | Decreased helicity, more than Glycine | [12] |

| Amphipathic α-helical antimicrobial peptide | D-amino acid substitutions | Decreased helicity | [3] |

Table 3: Influence of Non-Natural Amino Acids on Peptide Helicity. This table illustrates how different types of non-natural amino acids can either stabilize or destabilize the α-helical secondary structure of peptides.[3][12]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) with Non-Natural Amino Acids

Solid-phase peptide synthesis is the most common method for synthesizing peptides containing nnAAs.[8][13] The following protocol outlines the general steps for Fmoc-based SPPS.

Materials:

-

Fmoc-protected amino acids (natural and non-natural)

-

Solid support resin (e.g., Rink Amide resin)[8]

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)[8]

-

Cleavage cocktail (e.g., Trifluoroacetic acid/Water/Triisopropylsilane)[13][14]

-

Diethyl ether

-

Reaction vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[8]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling reagent and add it to the resin. Allow the reaction to proceed to completion.

-

Washing: Wash the resin with DMF to remove unreacted amino acids and coupling reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.[13][14]

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) of peptides containing non-natural amino acids.

Protease Stability Assay

This assay evaluates the resistance of a peptide to degradation by proteases.

Materials:

-

Peptide solution of known concentration

-

Protease solution (e.g., trypsin, chymotrypsin, or serum)

-

Reaction buffer

-

Quenching solution (e.g., trifluoroacetic acid)

-

RP-HPLC system

Procedure:

-

Incubate the peptide solution with the protease solution at a specific temperature (e.g., 37°C).

-

At various time points, withdraw aliquots of the reaction mixture.

-

Quench the enzymatic reaction by adding a quenching solution.

-

Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

-

Plot the percentage of intact peptide versus time to determine the peptide's half-life.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of peptides in solution.

Materials:

-

Peptide solution of known concentration

-

Spectroscopically transparent buffer (e.g., phosphate buffer)

-

CD spectropolarimeter

-

Quartz cuvette with a short path length (e.g., 1 mm)

Procedure:

-

Prepare a dilute solution of the peptide in the appropriate buffer.

-

Record the CD spectrum of the peptide in the far-UV region (typically 190-250 nm).

-

The shape and magnitude of the CD spectrum provide information about the peptide's secondary structure content (α-helix, β-sheet, random coil).[15] α-helices, for instance, typically show characteristic negative bands around 222 nm and 208 nm and a positive band around 195 nm.

Cell Permeability Assay

This assay assesses the ability of a peptide to cross the cell membrane.

Materials:

-

Fluorescently labeled peptide or a method for label-free detection[5][16]

-

Cell culture (e.g., HeLa cells)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Incubate the cultured cells with the peptide solution for a specific period.

-

Wash the cells with PBS to remove any peptide that has not entered the cells.

-

Visualize the intracellular fluorescence using a fluorescence microscope or quantify the percentage of fluorescent cells and the mean fluorescence intensity using a flow cytometer.[16]

Signaling Pathways and Logical Relationships

The incorporation of nnAAs can modulate how a peptide interacts with its receptor and subsequently affects intracellular signaling pathways. For example, a peptide mimetic containing nnAAs might act as an agonist or antagonist of a G-protein coupled receptor (GPCR), influencing downstream signaling cascades.

Caption: A representative signaling pathway initiated by a peptide containing non-natural amino acids binding to a G-protein coupled receptor (GPCR).

Conclusion

The incorporation of non-natural amino acids provides an unparalleled level of control over the physicochemical and biological properties of peptides. This powerful strategy enables the rational design of peptide therapeutics with enhanced stability, improved target affinity, and tailored functionalities. As our understanding of the interplay between nnAA structure and peptide function deepens, and as synthetic methodologies continue to evolve, the application of nnAAs in peptide design will undoubtedly continue to drive innovation in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of helicity of α-helical antimicrobial peptides to improve specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. polarispeptides.com [polarispeptides.com]

- 7. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Natural and non-natural amino-acid side-chain substitutions: affinity and diffraction studies of meditope–Fab complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 16. Fluorescent Amino Acid Initiated de novo Cyclic Peptides for the Label‐Free Assessment of Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Grubbs Catalyst in Peptide Ring-Closing Metathesis

Introduction

Ring-closing metathesis (RCM) has become a cornerstone technique in medicinal chemistry and drug development for the synthesis of macrocyclic peptides.[1] This powerful carbon-carbon bond-forming reaction, catalyzed by ruthenium complexes known as Grubbs catalysts, offers a robust method to constrain peptide conformations, thereby enhancing their stability, target affinity, and bioavailability.[2][3] Unlike disulfide bridges, the resulting hydrocarbon linkages are stable against reduction, oxidation, and enzymatic degradation.[1] The tolerance of Grubbs catalysts to a wide array of functional groups and their compatibility with both solid-phase and solution-phase synthesis make them exceptionally suited for complex peptide modifications.[4][5] This document provides detailed application notes and protocols for researchers utilizing Grubbs catalysts for peptide RCM.

Generations of Grubbs Catalysts for Peptide RCM

Several generations of Grubbs catalysts have been developed, each with distinct characteristics regarding activity, stability, and functional group tolerance.[4]

-

First-Generation Grubbs Catalyst (G-I) : Featuring two tricyclohexylphosphine (PCy₃) ligands, G-I is effective for many RCM reactions but can be sensitive to air and moisture and may require higher catalyst loadings or elevated temperatures for sterically hindered substrates.[4][6]

-